molecular formula C17H19N3O3 B4891139 ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate

Cat. No. B4891139
M. Wt: 313.35 g/mol
InChI Key: UGFCVHYLLKFAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the production of inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit analgesic activity. It has also been studied for its potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate in lab experiments is its high purity and yield. This compound can be synthesized using various methods, and its purity can be easily verified using analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken while handling this compound, and proper safety measures should be followed.

Future Directions

There are several future directions for the study of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate. One of the significant directions is the study of its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory activity of this compound. Additionally, the potential of this compound as an anti-diabetic agent needs to be explored further.
Conclusion:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic activity. Further studies are needed to understand the full potential of this compound as a therapeutic agent.

Synthesis Methods

Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized using various methods. One of the commonly used methods is the one-pot three-component reaction of ethyl cyanoacetate, 3-pyridinecarboxaldehyde, and 2-bromoacetophenone in the presence of potassium carbonate. This method yields the desired compound in good yield and purity.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-propyl-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-6-13-15(17(21)22-4-2)14(11-7-5-8-20-10-11)12(9-18)16(19)23-13/h5,7-8,10,14H,3-4,6,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFCVHYLLKFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-propyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.